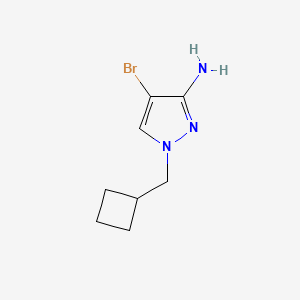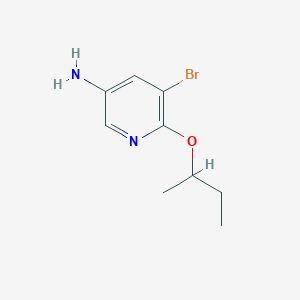![molecular formula C11H12BrN3O B15240507 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, the formation of 3-bromoimidazo[1,2-a]pyridines can be achieved in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cyclization Reactions: Reagents like TBHP and solvents such as ethyl acetate are used.
Major Products:
- Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
- Cyclization reactions can produce various fused heterocyclic compounds.
Scientific Research Applications
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Intermediates: It is employed in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Mechanism of Action
The exact mechanism of action for 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, imidazo[1,2-a]pyridines are known to act on various biological targets, including kinases and G-protein-coupled receptors .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the morpholine ring.
6-Bromoimidazo[1,2-a]pyridine: Another brominated derivative with different substitution patterns.
Uniqueness: 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is unique due to the presence of both the brominated imidazo[1,2-a]pyridine core and the morpholine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H12BrN3O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyridin-3-yl)morpholine |
InChI |
InChI=1S/C11H12BrN3O/c12-9-1-2-10-13-7-11(15(10)8-9)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2 |
InChI Key |
ICPOMELTPNZWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)






![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)






